Glucagon-d9 Trifluoroacetate
Description
Properties
Molecular Formula |
C₁₅₃H₂₁₆D₉N₄₃O₄₉S (C ₂HF₃O₂)ₓ |
|---|---|
Molecular Weight |
3491.8 |
Synonyms |
Glucagonoid-d9 Trifluoroacetate; Glukagon-d9 Trifluoroacetate; HG-Factor-d9 Trifluoroacetate; Hyperglycemic-glycogenolytic Factor-d9 Trifluoroacetate |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterated Glucagon Analogues
Solid-Phase Peptide Synthesis (SPPS) Approaches for Isotope Incorporation
SPPS is the cornerstone for producing synthetic peptides, including those with isotopic labels. The process involves anchoring the first amino acid to an insoluble resin and then systematically adding subsequent amino acids to build the peptide sequence. For deuterated analogues, this process is adapted to incorporate amino acids containing deuterium (B1214612) at specific positions.
The synthesis of a deuterated peptide like Glucagon-d9 relies on the use of specially prepared deuterated amino acid building blocks. google.com These precursors are standard amino acids in which one or more hydrogen atoms have been replaced by deuterium. The incorporation of these labeled amino acids into a growing peptide chain is achieved through standard SPPS protocols. nih.gov
The process begins with the selection of the desired deuterated amino acid, for example, a leucine (B10760876) residue containing nine deuterium atoms for the synthesis of Glucagon-d9. lgcstandards.compharmaffiliates.com This amino acid must be chemically modified with protecting groups to prevent unwanted side reactions during synthesis. Typically, a fluorenylmethyloxycarbonyl (Fmoc) group is attached to the α-amino group, which serves as a temporary protecting group that is removed before the addition of the next amino acid in the sequence. nih.gov Permanent protecting groups may also be applied to reactive side chains.
Once the deuterated amino acid is prepared and protected, it can be incorporated at any desired position in the peptide sequence. nih.gov The iterative cycle of SPPS involves:
Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide chain.
Coupling: Activation of the carboxyl group of the incoming amino acid (in this case, the deuterated precursor) and its reaction with the newly deprotected N-terminus of the peptide chain, forming a new peptide bond.
Washing: Rinsing the resin to remove excess reagents and by-products.
This cycle is repeated until the entire 29-amino acid sequence of glucagon (B607659) is assembled. The use of deuterated amino acid precursors is analogous to the use of their non-labeled counterparts, allowing for their seamless integration into established SPPS workflows. nih.govnih.gov
The strategic placement of deuterium atoms within a peptide is critical and guided by the intended application of the final compound. Incorporating deuterium can enhance the metabolic stability of peptide-based therapeutics by slowing down enzymatic degradation at the labeled site, a phenomenon known as the kinetic isotope effect. nih.gov Alternatively, for analytical purposes, deuterated peptides serve as ideal internal standards for quantitative mass spectrometry assays due to their chemical identity and mass shift compared to the natural compound.
In the case of Glucagon-d9, the nine deuterium atoms are typically located on a single amino acid residue, such as leucine. lgcstandards.com The choice of which amino acid to label and at which positions (e.g., α-carbon vs. side chain) is a key consideration in the synthetic design.
Achieving high isotopic purity is paramount. This refers to the percentage of the peptide that contains the desired number of deuterium atoms. Commercial standards for Glucagon-d9 trifluoroacetate (B77799) often specify a purity of greater than 95%. lgcstandards.com This high level of enrichment is essential for the reliability of analytical assays and the predictability of metabolic behavior. The isotopic purity is a function of the enrichment of the initial deuterated amino acid precursor and the precision of the synthetic process, which must avoid any H/D exchange reactions that could compromise the label's integrity. Analysis is typically performed using mass spectrometry, which can distinguish between the deuterated and non-deuterated forms of the peptide.
| Feature | Description | Source |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | nih.gov |
| Isotope Source | Pre-synthesized deuterated amino acid (e.g., Leucine-d9) | google.comlgcstandards.com |
| Key Step | Iterative coupling of protected amino acids to a solid support | nih.gov |
| Purity Target | >95% (Isotopic and Chemical) | lgcstandards.com |
Post-Synthetic Processing and Counterion Formation in Glucagon-d9 Trifluoroacetate
After the peptide chain has been fully assembled on the resin, it must be cleaved from the support, deprotected, purified, and converted into its final salt form. These post-synthetic steps are crucial for isolating a high-purity product.
The final step of SPPS is the cleavage of the full-length peptide from its solid resin support. This is typically accomplished using a strong acid. mdpi.com For glucagon and its analogues, a common method involves treating the peptidyl-resin with a "cleavage cocktail" containing a high concentration of trifluoroacetic acid (TFA), often 95%. googleapis.comrsc.org This cocktail also includes scavengers, such as water and triisopropylsilane (B1312306) (TIS), to capture the reactive cationic species generated from the removal of permanent side-chain protecting groups, thus preventing unwanted side reactions with the peptide. rsc.org
Following cleavage, the crude peptide is precipitated, usually with cold diethyl ether, and then dissolved in an aqueous solution for purification. nih.gov The standard and most effective method for purifying synthetic peptides like glucagon is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govnih.gov In this technique, TFA is commonly used at low concentrations (around 0.1%) as an ion-pairing agent in the mobile phase. ambiopharm.comrsc.org The TFA helps to sharpen the peaks and improve the separation of the target peptide from impurities, which include deletion sequences, truncated sequences, and incompletely deprotected peptides. lifetein.com The peptide is eluted from the HPLC column using a gradient of an organic solvent, such as acetonitrile (B52724). google.com Fractions containing the pure peptide are collected, combined, and lyophilized (freeze-dried) to yield a stable, fluffy white powder. nih.gov
The final product, this compound, is a salt. The formation of this salt is a direct consequence of the chemistry used during cleavage and purification. ambiopharm.comlifetein.com Peptides contain several basic functional groups that can be protonated. These include the free α-amino group at the N-terminus and the side chains of basic amino acids such as lysine (B10760008) (ε-amino group), arginine (guanidino group), and histidine (imidazole moiety). mdpi.comlifetein.com
During the cleavage step, the peptide is exposed to a high concentration of trifluoroacetic acid, a strong acid. mdpi.com Similarly, during RP-HPLC purification, the mobile phase is acidic due to the presence of 0.1% TFA. rsc.org In this acidic environment, the basic sites on the peptide become protonated, acquiring a positive charge (e.g., -NH2 becomes -NH3+). To maintain charge neutrality, these positively charged sites form strong electrostatic interactions, or ionic bonds, with the negatively charged trifluoroacetate anions (CF3COO⁻) that are abundant in the solution. mdpi.com This results in the formation of the peptide trifluoroacetate salt, which is the stable form isolated after lyophilization. ambiopharm.com The number of trifluoroacetate counterions associated with each peptide molecule can vary depending on the number of basic residues in the sequence. lgcstandards.com
Analytical Techniques Utilizing Glucagon D9 Trifluoroacetate As a Research Tool
Mass Spectrometry (MS) Applications in Quantitative and Qualitative Research
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of glucagon (B607659) research, the use of isotopically labeled standards like Glucagon-d9 trifluoroacetate (B77799) is indispensable for achieving high accuracy and precision.
Isotope Dilution Mass Spectrometry (IDMS) for Glucagon Quantification as an Internal Standard
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, a deuterated or otherwise heavy isotope-labeled glucagon—to a sample. This labeled compound, or internal standard, is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. nih.govlcms.cz The ratio of the signal from the endogenous analyte to that of the internal standard is used to calculate the concentration of the endogenous analyte, correcting for any sample loss during preparation and analysis. nih.gov
The use of stable isotope-labeled glucagon as an internal standard has enabled the development of highly sensitive and precise IDMS assays for glucagon in biological matrices like plasma. nih.gov Research has demonstrated the ability to achieve a lower limit of quantification (LLOQ) as low as 1.56 pg/mL. nih.gov Another study reported an LLOQ of 0.5 pM using a stable isotope-labeled glucagon internal standard. suizou.org These methods exhibit excellent precision, with intra- and inter-assay variability typically below 16% and 23%, respectively, for different labeled glucagon tracers. nih.gov
| Parameter | FF Glucagon Tracer | FFLA Glucagon Tracer | Reference |
|---|---|---|---|
| Lower Limit of Quantitation (LLOQ) | 1.56 pg/mL | nih.gov | |
| Intra-Assay Variability | < 6% | < 5% | nih.gov |
| Inter-Assay Variability | < 16% | < 23% | nih.gov |
High-Resolution Mass Spectrometry for Metabolite Identification and Tracer Studies
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for distinguishing between molecules with very similar masses. When combined with stable isotope-labeled tracers, HRMS becomes a powerful tool for metabolic research. nih.gov In glucagon research, novel heavy isotope-containing glucagon tracers have been developed to study glucagon kinetics in vivo. nih.gov
These tracers, such as those labeled with ¹³C and ¹⁵N, are infused into subjects, and their metabolic fate is tracked over time using HRMS. nih.govuab.edu This approach allows for the direct measurement of key kinetic parameters, including the rate of appearance and disappearance of glucagon in the circulation. nih.govresearchgate.net Such studies have provided valuable insights into the differences in glucagon metabolism between healthy individuals and those with conditions like type 1 diabetes. uab.edu
| Tracer Name | Isotopic Labeling | Reference |
|---|---|---|
| FF Glucagon | (Phe 6 ¹³C₉,¹⁵N; Phe 22 ¹³C₉,¹⁵N) | nih.gov |
| FFLA Glucagon | (Phe 6 ¹³C₉,¹⁵N; Phe 22 ¹³C₉,¹⁵N; Leu 14 ¹³C₆,¹⁵N; Ala 19 ¹³C₃) | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for Deuterated Peptides
The development of robust and sensitive liquid chromatography-mass spectrometry (LC-MS) methods is essential for the analysis of deuterated peptides like Glucagon-d9 trifluoroacetate. biopharmaservices.comthermofisher.com Several challenges are associated with the LC-MS analysis of peptides, including their potential for non-specific binding, low ionization efficiency, and complex fragmentation patterns. biopharmaservices.com
To overcome these challenges, various strategies are employed during method development. Sample preparation often involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances from the biological matrix. cigb.edu.culcms.cz Chromatographic conditions, including the choice of column and mobile phase, are optimized to achieve good peak shape and separation from other components. lcms.cz The selection of appropriate precursor and product ions in tandem mass spectrometry (MS/MS) is critical for achieving high sensitivity and specificity. celerion.com The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of a reliable quantitative LC-MS method for peptides. cigb.edu.cu
| Parameter | Description | Example/Consideration | Reference |
|---|---|---|---|
| Sample Preparation | Extraction and purification of the analyte from the biological matrix. | Protein precipitation with an organic solvent, followed by ion-exchange solid-phase extraction. | cigb.edu.cucelerion.com |
| Internal Standard | A stable isotope-labeled analog of the analyte. | Des-(Thr7)-glucagon or other isotopically labeled glucagon analogs. | celerion.com |
| Chromatography | Separation of the analyte from other components in the sample. | Reversed-phase HPLC with a C18 column and a gradient of acetonitrile (B52724) in water with formic acid. | lcms.cz |
| Mass Spectrometry | Detection and quantification of the analyte. | Tandem mass spectrometry (MS/MS) in multiple-reaction-monitoring (MRM) mode. | celerion.com |
| Calibration Range | The range of concentrations over which the method is accurate and precise. | Typically in the pg/mL to ng/mL range, for example, 100 to 10,000 pg/mL. | celerion.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the structure and dynamics of molecules in solution. It is particularly valuable for studying the conformation of peptides like glucagon and its analogs.
Proton (¹H) NMR for Structural Elucidation and Self-Aggregation Analysis of Glucagon Analogues
Proton (¹H) NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.gov By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can gain insights into the secondary structure of glucagon and its analogs. nih.gov Studies have shown that glucagon can adopt an α-helical conformation, particularly in the C-terminal region. nih.gov
Specifically, 2D NMR studies have identified a non-random α-helical structure in the Phe²²-Leu²⁶ region of glucagon, which is believed to be important for its binding to its receptor. nih.gov NMR is also used to study the self-aggregation of glucagon into amyloid fibrils, a process that can impact its stability and biological activity. researchgate.net By monitoring changes in the NMR spectra over time, the kinetics and structural intermediates of fibril formation can be investigated. researchgate.net
| Structural Component | Percentage Composition | Reference |
|---|---|---|
| α-Helix | 14 - 17% | nih.gov |
| β-Strand | 17 - 19% | nih.gov |
| Turn | 14 - 15% | nih.gov |
| Unordered | 53 - 54% | nih.gov |
Carbon-13 (¹³C) and Phosphorus-31 (³¹P) NMR for Metabolic Pathway Probing in Perfused Organ Models
Carbon-13 (¹³C) and Phosphorus-31 (³¹P) NMR spectroscopy are valuable techniques for studying metabolic pathways in real-time in intact, perfused organs such as the liver. nih.govnih.gov By infusing ¹³C-labeled substrates, such as [1-¹³C]glucose or [2-¹³C]pyruvate, researchers can trace the flow of carbon atoms through various metabolic pathways, including gluconeogenesis and glycogenolysis, which are regulated by glucagon. nih.govnih.gov
¹³C NMR allows for the non-invasive monitoring of the synthesis and breakdown of ¹³C-labeled glycogen (B147801) in the liver in response to glucagon stimulation. nih.gov This provides a dynamic view of hepatic glucose metabolism. nih.gov ³¹P NMR, on the other hand, provides information on the energy status of the cells by measuring the levels of phosphorus-containing metabolites like ATP, ADP, and inorganic phosphate (B84403) (Pi). nih.govnih.gov Studies have shown that glucagon administration can lead to changes in the levels of these metabolites, reflecting its impact on cellular energy metabolism. nih.gov
| NMR Technique | Labeled Substrate/Observed Metabolites | Metabolic Process Investigated | Effect of Glucagon | Reference |
|---|---|---|---|---|
| ¹³C NMR | [2-¹³C]pyruvate | Gluconeogenesis and glycogen synthesis | Stimulates the breakdown of newly formed ¹³C-glycogen. | nih.gov |
| ¹³C NMR | [1-¹³C]glucose | Glycogenolysis | Stimulates the breakdown of ¹³C-labeled glycogen. | nih.gov |
| ³¹P NMR | ATP, Pi | Cellular energy status | Can lead to a rapid decrease in glycogen and changes in phosphorus metabolites. | nih.govnih.gov |
Deuterium (B1214612) Magnetic Resonance Spectroscopy (DMRS) for Dynamic Metabolic Flux Measurements
Deuterium Magnetic Resonance Spectroscopy (DMRS), also referred to as Deuterium Metabolic Imaging (DMI), is a non-invasive analytical technique used to investigate tissue metabolism in vivo. nih.gov The method utilizes substrates labeled with deuterium, a stable isotope of hydrogen, to trace metabolic pathways and quantify the rate of conversion of these substrates into downstream metabolites, known as metabolic flux. mdpi.com this compound, as a deuterated form of glucagon, serves as a valuable research tool in such studies to probe the hormone's metabolic fate and its influence on systemic glucose metabolism.
The fundamental principle of DMRS lies in the detection of the deuterium (²H) nucleus's magnetic resonance signal. mdpi.com Although deuterium has a lower gyromagnetic ratio and sensitivity compared to protons (¹H), its low natural abundance significantly reduces background signal, allowing for clear detection of the labeled molecules. bohrium.com Furthermore, the short relaxation times of ²H-labeled metabolites permit rapid signal acquisition, which is advantageous for dynamic studies. nih.gov
In a typical DMRS experiment involving a deuterated substrate like [6,6'-²H₂]glucose, the labeled compound is administered, and its metabolic conversion to products such as lactate (B86563) and glutamate/glutamine (Glx) is monitored over time by acquiring deuterium MR spectra. mdpi.comnih.gov This provides a dynamic measure of key metabolic pathways like glycolysis and the TCA cycle. mdpi.combohrium.com Similarly, by using this compound, researchers can track the distribution and degradation of the glucagon molecule itself or observe its effect on the flux of other metabolic pathways. For example, administering the labeled glucagon could help quantify its impact on hepatic glucose production from deuterated precursors like lactate or glycerol.
Recent studies have highlighted the potential of DMRS in clinical and pre-clinical settings, particularly in oncology, for assessing tumor burden and response to therapy by measuring metabolic reprogramming. mdpi.comnih.gov The ability to non-invasively measure metabolic fluxes provides a functional readout that can precede anatomical changes, offering an early indicator of treatment efficacy. nih.gov
Table 1: Key Features of DMRS for Metabolic Flux Analysis
| Feature | Description | Relevance to Glucagon-d9 Research |
| Tracer | Deuterium-labeled substrate (e.g., Glucagon-d9) | Allows for specific tracking of the hormone's metabolic pathway and influence. |
| Detection | Magnetic Resonance Spectroscopy tuned to the deuterium frequency | Non-invasively measures the concentration of the labeled glucagon and its metabolites over time. |
| Measurement | Rate of appearance of deuterated metabolites | Quantifies the flux through specific metabolic pathways influenced by glucagon (e.g., gluconeogenesis). researchgate.netnih.gov |
| Advantage | Non-invasive, no ionizing radiation, low natural abundance of ²H | Enables in vivo studies in living organisms without the safety concerns of radioactive tracers. researchgate.net |
| Application | Pre-clinical and clinical research in metabolism | Can be used to study the altered glucagon signaling and metabolism in diseases like diabetes. |
Applications in Protein-Ligand Interactions and Conformational Transitions within Glucagon Research
The study of glucagon's biological function is intrinsically linked to its three-dimensional structure and its interaction with the glucagon receptor (GCGR). nih.gov Glucagon is a flexible peptide that can adopt different conformations, notably transitioning between α-helical and β-sheet structures, depending on its environment. nih.govnih.gov These conformational changes are critical for receptor binding and activation. nih.gov The strategic placement of deuterium atoms in this compound provides a powerful tool for investigating these dynamic processes using various spectroscopic techniques.
When glucagon binds to its G protein-coupled receptor (GCGR), it induces a conformational change in the receptor, initiating the intracellular signaling cascade that leads to glucose production. nih.govnih.gov Understanding the specifics of this protein-ligand interaction is crucial for designing therapeutic agents that can modulate the receptor's activity. By selectively deuterating specific amino acid residues in glucagon, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to pinpoint which parts of the peptide are directly involved in the binding interface. The deuterium label provides a unique spectroscopic signal that can be monitored to report on the local chemical environment and dynamics of that specific site upon receptor binding.
Furthermore, molecular dynamics simulations have shown that agonist binding, like glucagon to GCGR, induces an "open" conformation in the intracellular part of the receptor, a critical step for G-protein coupling. nih.gov Experimental validation of these computational models can be enhanced by using deuterated glucagon. Techniques that measure protein dynamics can leverage the deuterium label to track the conformational transitions of the ligand itself as it moves from an unbound, solution-state to a receptor-bound state.
Table 2: Research Applications of Glucagon-d9 in Interaction and Conformation Studies
| Research Area | Technique | Role of Glucagon-d9 | Research Objective |
| Protein-Ligand Binding | Site-specific NMR | Provides a specific isotopic label to monitor changes in the chemical environment of key residues. | To identify the amino acids in glucagon that form the binding interface with the glucagon receptor. nih.gov |
| Conformational Transitions | NMR, Vibrational Spectroscopy | Acts as a probe to track changes in glucagon's secondary structure (e.g., α-helix to β-sheet). nih.gov | To understand the structural changes glucagon undergoes upon binding to its receptor or under different solution conditions. nih.gov |
| Receptor Activation Dynamics | Time-resolved Spectroscopy | The deuterium label can serve as a non-perturbative probe to monitor the kinetics of binding and subsequent receptor conformational changes. | To elucidate the step-by-step mechanism of GCGR activation initiated by glucagon binding. nih.gov |
Other Spectroscopic Methods (e.g., FTIR, CD) in Conjunction with Deuteration
Impact of Deuterated Solvents on Spectroscopic Analysis of Glucagon Conformation
The use of deuterated solvents, most commonly deuterium oxide (D₂O), has a significant impact on the spectroscopic analysis of proteins. In FTIR spectroscopy, replacing H₂O with D₂O as the solvent leads to a hydrogen-deuterium (H-D) exchange of the amide protons on the protein backbone. This exchange causes a noticeable downshift in the frequency of the Amide II band (primarily N-H bending and C-N stretching), while the Amide I band (primarily C=O stretching) is less affected. This phenomenon can be exploited to differentiate between solvent-exposed and buried regions of the protein, as buried amide protons will exchange much more slowly.
In the context of glucagon, which is known to transition between different conformations, using D₂O as a solvent in conjunction with FTIR can provide insights into the stability of its secondary structures. For example, the rate of H-D exchange in the α-helical regions versus the β-sheet regions could reveal differences in their solvent accessibility and hydrogen bond strength.
For CD spectroscopy, the primary impact of D₂O is related to potential changes in protein conformation induced by the solvent itself, rather than a direct spectroscopic effect on the chromophores. While often considered a mild perturbation, the stronger hydrogen (or deuterium) bonding in D₂O can sometimes alter the conformational equilibrium of flexible peptides like glucagon. Studies have shown that for some proteins, D₂O can slightly stabilize existing secondary structures. Therefore, when interpreting CD spectra of glucagon in D₂O, it is important to consider that the observed structure may be subtly different from that in H₂O. nih.gov
Deuterium Exchange Mass Spectrometry (HDX-MS) for Protein Dynamics and Conformational Changes
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique that provides information on the structure, dynamics, and interactions of proteins in solution. nih.govglennmasson.com The method is based on the principle that backbone amide hydrogens exposed to the solvent will exchange with deuterium when the protein is placed in a D₂O-based buffer. youtube.com The rate of this exchange depends on several factors, including solvent accessibility, pH, temperature, and local structural stability (i.e., whether the amide hydrogen is involved in a stable hydrogen bond, as in α-helices and β-sheets). glennmasson.comyoutube.com
The HDX-MS workflow involves several key steps:
Labeling: The protein of interest (e.g., glucagon) is incubated in a D₂O buffer for a specific amount of time, allowing the exchange reaction to occur.
Quenching: The exchange reaction is rapidly stopped by lowering the pH and temperature.
Digestion: The protein is proteolytically digested into smaller peptides, typically using an enzyme like pepsin that is active at low pH.
Analysis: The resulting peptides are analyzed by mass spectrometry to measure the mass increase due to deuterium uptake. biorxiv.orgyoutube.com
By comparing the deuterium uptake of the protein in different states (e.g., free glucagon vs. glucagon bound to its receptor), researchers can identify regions of the protein that become more or less protected from the solvent upon interaction. nih.gov A decrease in deuterium exchange in a particular region upon binding suggests that this area is part of the binding interface or has become structurally more ordered. researchgate.net
HDX-MS is exceptionally well-suited for studying the conformational dynamics of glucagon. It can be used to:
Map the binding site of glucagon on its receptor.
Characterize the conformational changes in glucagon upon binding to lipids or forming fibrils.
Compare the dynamics of different glucagon analogs to understand how modifications affect structure and function.
For example, a study on the related GLP-1 receptor used HDX-MS to show that peptide ligands become stabilized in their N-terminal helical region upon binding to the receptor's extracellular domain. researchgate.net A similar approach using glucagon and the GCGR could precisely map the regions of glucagon that adopt a stable conformation only when interacting with their target, providing critical insights for drug design.
Applications in Advanced Metabolic Research Through Isotopic Tracing
Elucidation of Metabolic Fluxes in In Vitro and Ex Vivo Models
Isotope dilution mass spectrometry, which relies on internal standards like Glucagon-d9 Trifluoroacetate (B77799), enables the accurate measurement of hormone kinetics and metabolic rates. nih.gov By introducing a known quantity of the labeled standard into a sample, researchers can correct for variations during sample preparation and analysis, leading to highly reliable data on the metabolic effects of glucagon (B607659).
Glucagon plays a central role in glucose homeostasis by stimulating hepatic glucose production through gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of glycogen). glpbio.com In experimental models, such as perfused rat livers or cultured hepatocytes, the effects of glucagon on these pathways can be meticulously studied. Pulsatile application of glucagon to rat hepatocytes, for example, has been shown to stimulate glucose production. glpbio.com
The use of an isotope-labeled internal standard like Glucagon-d9 is essential for accurately quantifying the concentration of glucagon that elicits these effects. This allows researchers to build robust models of the glucose-insulin-glucagon interplay. nih.gov Such studies are crucial for understanding the dysregulation of glucose metabolism in conditions like type 2 diabetes, where glucagon secretion may be elevated or improperly suppressed. glpbio.com
| Pathway | Effect of Glucagon | Role of Isotopic Tracing | Model System Examples |
| Gluconeogenesis | Stimulates | Precise quantification of glucagon to correlate dose with metabolic response. | Perfused rat livers, primary hepatocytes. glpbio.com |
| Glycogenolysis | Stimulates | Accurate measurement of glucagon levels driving the pathway. | Perfused rat livers. glpbio.com |
| Glycolysis | Decreases | Enables reliable modeling of glucagon's inhibitory effects on glucose consumption. | Rat liver models. glpbio.com |
Beyond glucose regulation, glucagon signaling also influences lipid metabolism. It can affect processes such as hepatic beta-oxidation (fatty acid breakdown) and inhibit de novo lipogenesis (synthesis of new fatty acids). Isotope-labeled glucagon tracers are instrumental in studies designed to quantify these effects. By providing an accurate measure of glucagon concentration, researchers can investigate how the hormone modulates lipid pathways in various experimental models, contributing to a deeper understanding of metabolic diseases where lipid homeostasis is compromised.
The development of new therapeutics often involves screening for compounds that can either block (antagonists) or mimic (agonists) the action of a natural hormone at its receptor. In this context, isotope-labeled peptides are invaluable for in vitro and ex vivo assays.
While not a direct tracer for binding, a stable isotope-labeled standard like Glucagon-d9 Trifluoroacetate is critical for the accurate quantification of unlabeled glucagon used in competitive binding assays. In these experiments, a potential antagonist drug would compete with glucagon for binding to the glucagon receptor. Precise measurement of the glucagon concentration is necessary to accurately determine the drug's efficacy and binding affinity (e.g., its IC50 value).
Investigating Peptide Hormone Processing and Degradation Pathways
The biological activity of peptide hormones like glucagon is tightly controlled not only by their secretion but also by their rate of degradation. Isotope-labeled tracers are essential for studying the kinetics of this process.
Peptide hormones are broken down by proteases at specific cleavage sites. Identifying these sites and the resulting metabolites is key to understanding how a hormone is inactivated. Mass spectrometry is a powerful tool for this analysis. When studying glucagon degradation, researchers can use other stable isotope-labeled versions of glucagon (e.g., containing ¹³C and ¹⁵N) as tracers. nih.govnih.gov These heavy isotopes are introduced at specific amino acid positions. nih.gov When the labeled glucagon is incubated in a biological matrix, any fragments produced will also carry the heavy label, making them easily distinguishable by MS from the myriad of other endogenous peptides. This allows for the unambiguous identification of cleavage products and the precise mapping of degradation pathways.
Understanding how long a peptide hormone remains active in circulation is fundamental to pharmacology and physiology. The half-life of glucagon can be determined by introducing a labeled version into non-human biological matrices (like plasma) and monitoring its disappearance over time using LC-MS/MS. nih.gov
The use of an internal standard is crucial for the accuracy of these kinetic studies. For instance, a ¹³C,¹⁵N-labeled glucagon can be used as an internal standard to develop a highly sensitive assay with a limit of quantitation as low as 1.56 pg/ml. nih.govresearchgate.net This level of precision allows for the detailed study of glucagon turnover and clearance, providing critical data for understanding its physiological regulation and for the development of dual-hormone artificial pancreas systems. nih.govresearchgate.net
| Research Area | Methodology | Role of Isotope-Labeled Glucagon | Key Outcome |
| Metabolite Identification | Incubation in biological matrix followed by LC-MS/MS analysis. | Labeled fragments are easily distinguished from endogenous peptides. | Identification of proteolytic cleavage sites and degradation products. nih.govnih.gov |
| Kinetic Analysis | Isotope dilution mass spectrometry. | Serves as an internal standard for precise quantification of the tracer over time. | Determination of peptide stability, half-life, and clearance rates. nih.govresearchgate.net |
Structural Biology and Conformational Dynamics of Glucagon D9
Impact of Deuteration on Peptide Secondary and Tertiary Structure Analysis
Deuteration, the replacement of hydrogen (¹H) with its heavier isotope deuterium (B1214612) (²H or D), is a powerful technique in nuclear magnetic resonance (NMR) spectroscopy for studying the structure and dynamics of peptides and proteins. nih.gov For a peptide like Glucagon-d9, this isotopic labeling offers significant advantages for detailed structural characterization.
One of the primary challenges in NMR spectroscopy of proteins and peptides is the sheer number of proton signals, which leads to spectral crowding and complex coupling patterns. nmims.edu Perdeuteration, the replacement of all non-exchangeable C-H protons with deuterons, dramatically simplifies ¹H-NMR spectra. nih.gov This is because deuterium has a much smaller gyromagnetic ratio than protons, resulting in narrower line widths and reduced spin-spin coupling complexities.
In a typical strategy, a perdeuterated peptide is produced, and then the exchangeable amide protons (N-H) are back-exchanged with ¹H by dissolving the sample in H₂O. nih.gov This leaves only the amide protons visible in the ¹H-NMR spectrum, drastically reducing signal overlap. This simplification is critical for resolving individual residue signals, which is the first step in assigning the complete NMR spectrum. nih.govunl.pt The reduction in proton density also minimizes spin diffusion, a phenomenon that can complicate the interpretation of Nuclear Overhauser Effect (NOE) experiments used for distance measurements. For Glucagon-d9, this approach enables a more precise determination of the peptide's backbone conformation and secondary structure elements, such as α-helices and β-sheets, in various environments. nih.gov
Table 1: Effects of Perdeuteration on NMR Spectroscopy of Peptides
| Parameter | Effect of Perdeuteration | Rationale |
| Spectral Resolution | Increased | Reduction in the number of ¹H signals and elimination of most ¹H-¹H couplings. |
| Signal Linewidths | Narrower | Slower transverse relaxation rates due to the removal of ¹H dipolar networks. |
| Signal Assignment | Simplified | Reduced spectral overlap allows for easier identification of individual resonance peaks. nih.gov |
| NOESY Spectra | Cleaner | Suppression of ¹H-¹H spin diffusion allows for more accurate distance restraints. |
Glucagon (B607659) has a high propensity to self-assemble into amyloid fibrils, which are highly ordered β-sheet-rich structures. mit.edunih.gov Understanding the structure of these aggregates is critical for developing stable pharmaceutical formulations. Solid-state NMR (ssNMR) is a primary tool for studying such insoluble assemblies, and isotopic labeling, including deuteration, is often indispensable.
A 2019 study by researchers at MIT successfully determined the high-resolution structure of glucagon amyloid fibrils using ssNMR. mit.edu They found that the fibrils are composed of stacked β-sheets, with the glucagon peptides arranged in an antiparallel fashion. mit.edu While the study does not explicitly detail the use of Glucagon-d9, such complex structural determinations of large fibrillar assemblies typically rely on isotopic labeling to simplify spectra and enable specific distance measurements. nih.gov Deuteration reduces the strong ¹H-¹H dipolar couplings that cause significant line broadening in ssNMR, thereby improving spectral resolution and allowing for the determination of the atomic-level architecture of the fibril core. nih.gov
Role of Trifluoroacetate (B77799) Counterion in Peptide Conformation and Interactions
Synthetic peptides produced by solid-phase peptide synthesis (SPPS) are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which employs trifluoroacetic acid (TFA) in the mobile phase. mdpi.comnih.gov Consequently, the final lyophilized peptide is often obtained as a trifluoroacetate salt, where the negatively charged TFA anion acts as a counterion to the positively charged groups on the peptide, such as the N-terminus and the side chains of lysine (B10760008) and arginine. mdpi.commdpi.com This counterion is not always inert and can influence the peptide's structure and function. nih.govgenscript.com
The trifluoroacetate counterion can affect the secondary structure of peptides. genscript.comnih.gov Some studies have reported that TFA may have a modest stabilizing effect on helical structures. nih.gov The TFA anion can interact with positively charged residues, potentially altering the local electrostatic environment and influencing the peptide's hydrogen-bonding network. nih.gov This interaction can sometimes lead to a slight increase in the α-helical content of the peptide in solution. genscript.com
However, the presence of TFA can also complicate structural analysis by spectroscopic methods. The trifluoroacetate ion has a strong infrared (IR) absorption band around 1673 cm⁻¹, which significantly overlaps with the amide I band (1600–1700 cm⁻¹) of peptides that is used to analyze secondary structure content. nih.govtoxicdocs.org This interference can lead to an incorrect estimation of α-helix, β-sheet, and random coil proportions. toxicdocs.org Therefore, for precise structural studies, it is often necessary to exchange the TFA counterion for another, such as chloride. mdpi.comtoxicdocs.org
This increased lipophilicity can, in turn, affect how the peptide interacts with cell membranes. mdpi.com Studies using liposomal fluorescence assays have shown that the type of counterion can influence the membrane permeability of peptides. mdpi.comnih.gov For a hormone like glucagon, which must interact with a membrane-embedded G-protein-coupled receptor, alterations in its surface charge and lipophilicity could potentially modulate its interaction with the lipid bilayer and the extracellular domains of its receptor. rcsb.orgmdpi.com The shielding of positive charges crucial for specific electrostatic interactions with the receptor could alter binding affinity or kinetics in an in vitro setting. mdpi.com These findings underscore the importance of considering and specifying the counterion present in synthetic peptide preparations used for biological assays. mdpi.comnih.gov
Table 2: Influence of Trifluoroacetate (TFA) Counterion on Peptide Properties
| Property | Influence of TFA | Mechanism |
| Secondary Structure | May slightly increase helical content. genscript.comnih.gov | Alters local electrostatic environment and hydrogen-bonding networks. nih.gov |
| Lipophilicity | Increased | Forms ion pairs with positive charges, shielding polarity. mdpi.com |
| Membrane Permeability | Can be altered | Increased lipophilicity can affect passage through lipid bilayers. mdpi.comnih.gov |
| Receptor Interaction (in vitro) | Potential for alteration | Shielding of key charged residues may affect electrostatic interactions with the receptor. mdpi.com |
Table of Compounds
Methodological Considerations and Best Practices in Glucagon D9 Trifluoroacetate Research
Strategies for Counterion Exchange and Purification for Specific Research Endpoints
Synthetic peptides are frequently produced as trifluoroacetate (B77799) (TFA) salts due to the use of trifluoroacetic acid in the cleavage and purification steps of solid-phase peptide synthesis (SPPS). mdpi.comresearchgate.netmdpi.com While effective for synthesis, the presence of the trifluoroacetate counterion can have unintended consequences in biological assays.
The trifluoroacetate (TFA) counterion can influence the biological activity and physicochemical properties of peptides. genscript.comacs.org Research has shown that TFA can inhibit cell proliferation and interfere with spectroscopic analyses, potentially leading to experimental artifacts. genscript.comnih.gov For instance, TFA has been observed to affect the secondary structure of peptides and can interfere with Fourier-transform infrared (FTIR) spectroscopy due to a strong absorbance band that overlaps with the amide I band of peptides. genscript.comnih.gov Furthermore, TFA can alter the pH of a peptide solution, which could impact the results of subsequent assays. genscript.com
Given these potential interferences, it is often necessary to exchange the trifluoroacetate counterion for a more biologically compatible one, such as hydrochloride (HCl) or acetate (B1210297). researchgate.netgenscript.com This is particularly crucial for in vivo studies and sensitive cell-based assays where even trace amounts of TFA could yield misleading results. nih.gov The choice of the final salt form depends on the specific requirements of the experiment, with hydrochloride and acetate salts being common alternatives due to their physiological relevance. google.com
Table 1: Rationale for Counterion Exchange
| Factor | Impact of Trifluoroacetate (TFA) | Benefit of Exchange to Hydrochloride/Acetate |
|---|---|---|
| Biological Activity | Can inhibit cell growth and proliferation. genscript.comnih.gov | Minimizes potential for off-target biological effects. genscript.com |
| Physicochemical Properties | May alter peptide secondary structure and solubility. genscript.comacs.org | Provides a more physiologically relevant salt form. |
| Analytical Interference | Strong IR absorbance can interfere with structural analysis. genscript.com | Avoids analytical artifacts in techniques like FTIR. |
| pH Alteration | Can lower the pH of the peptide solution. genscript.com | Allows for better pH control in experimental assays. |
Several methods are available for exchanging the trifluoroacetate counterion. A common approach involves repeated dissolution of the peptide in an aqueous solution of the desired acid (e.g., HCl or acetic acid) followed by lyophilization. mdpi.comnih.gov Another technique utilizes ion-exchange chromatography, where the peptide is passed through a resin that has been pre-equilibrated with the desired counterion. peptide.comresearchgate.net Solid-phase extraction (SPE) has also been demonstrated as an effective one-step method for both purification and counterion exchange. mdpi.comresearchgate.net
Following the exchange procedure, it is imperative to quantify the purity of the final peptide preparation and confirm the successful removal of the trifluoroacetate counterion. High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing peptide purity. resolvemass.camtoz-biolabs.com Ion chromatography is a specific and sensitive method for the direct quantification of counterions like trifluoroacetate, chloride, and acetate. nih.govshimadzu.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F-NMR, is also a powerful tool for detecting and quantifying residual trifluoroacetate. researchgate.net
Table 2: Methodologies for Counterion Exchange and Purity Assessment
| Process | Technique | Description |
|---|---|---|
| Counterion Exchange | Repeated Lyophilization | Dissolving the peptide in the target acid (e.g., 0.1 M HCl) and freeze-drying multiple times. nih.gov |
| Ion-Exchange Chromatography | Passing the peptide solution through a resin charged with the desired counterion. peptide.com | |
| Solid-Phase Extraction (SPE) | A one-step method for simultaneous purification and counterion exchange. mdpi.comresearchgate.net | |
| Purity & Quantification | High-Performance Liquid Chromatography (HPLC) | Assesses the overall purity of the peptide preparation. resolvemass.camtoz-biolabs.com |
| Ion Chromatography (IC) | Directly quantifies the concentration of different counterions. nih.govshimadzu.com | |
| Nuclear Magnetic Resonance (NMR) | ¹⁹F-NMR can be used to detect and quantify residual TFA. researchgate.net |
Ensuring Isotopic Purity and Labeling Efficacy in Tracer Experiments
The fundamental principle of using Glucagon-d9 trifluoroacetate as a tracer is the ability to distinguish it from its endogenous, unlabeled counterpart. Therefore, ensuring high isotopic purity and understanding the stability of the deuterium (B1214612) label are paramount for accurate experimental outcomes.
Deuterium-labeled compounds are widely used in tracer experiments to study metabolic pathways and reaction kinetics. fiveable.mewikipedia.org The nine deuterium atoms in Glucagon-d9 provide a significant mass shift, allowing for its detection and quantification by mass spectrometry (MS) without interference from the natural isotopic abundance of glucagon (B607659). glpbio.com
The isotopic purity of the deuterated standard is a critical parameter. nih.govbvsalud.org It is essential to know the percentage of the compound that is fully labeled with nine deuterium atoms, as well as the distribution of any species with fewer deuterium atoms. This information is crucial for accurate quantification. High-resolution mass spectrometry (HR-MS) is a primary technique for determining isotopic purity by analyzing the relative abundance of the different isotopologs. nih.govrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the position and extent of deuterium labeling. rsc.org
The efficacy of the labeling refers to the stability of the deuterium atoms on the molecule under experimental conditions. While the carbon-deuterium bond is generally stable, the potential for hydrogen-deuterium exchange should be considered, particularly under certain pH or enzymatic conditions. The experimental design should aim to minimize the risk of back-exchange, which would lead to an underestimation of the labeled compound.
Standardization of Protocols for Reproducible Research Outcomes
Reproducibility is a cornerstone of scientific research. tandfonline.com The development and adherence to standardized protocols for the handling and use of this compound are essential for generating reliable and comparable data across different experiments and laboratories. jpt.comnih.gov
A standardized protocol should encompass all stages of the experiment, from the initial preparation of stock solutions to the final data analysis. nih.govmdpi.com This includes detailed procedures for:
Reconstitution of the lyophilized peptide: Specifying the solvent, concentration, and storage conditions.
Counterion exchange (if performed): A step-by-step description of the chosen method and the subsequent purity verification.
Sample preparation: Detailed instructions for the preparation of calibration standards, quality controls, and experimental samples.
Mass spectrometry analysis: Defining the instrument parameters, such as the ionization source settings, mass resolution, and fragmentation conditions.
Data processing: Outlining the software and algorithms used for peak integration, calibration curve fitting, and calculation of concentrations.
The use of a deuterated internal standard, such as Glucagon-d9, helps to correct for variability in sample preparation and instrument response. texilajournal.comnebiolab.comclearsynth.com However, for this to be effective, the internal standard must be added at a consistent concentration to all samples, including calibrators and controls.
By establishing and meticulously following standardized protocols, researchers can minimize experimental variability and enhance the confidence in their findings, ultimately contributing to a more robust and reproducible body of scientific knowledge.
Emerging Avenues and Future Research Directions
Development of Novel Isotope Labeling Strategies for Peptide Hormones
The synthesis of stable isotope-labeled peptides is a cornerstone of modern biomedical research, enabling sensitive and accurate tracking of these molecules in biological systems. pharmiweb.com The primary method for creating peptides like Glucagon-d9 is Solid-Phase Peptide Synthesis (SPPS). silantes.com This technique allows for the precise, stepwise incorporation of amino acids containing stable isotopes (such as deuterium (B1214612) (²H), ¹³C, or ¹⁵N) into specific positions within the peptide sequence. silantes.com
Recent advancements focus on creating more sophisticated labeling patterns to answer more complex biological questions. For instance, researchers have designed and synthesized novel, heavy, isotopically labeled glucagon (B607659) tracers using Fmoc chemistry, where specific amino acids like Phenylalanine and Leucine (B10760876) are replaced with their labeled counterparts. nih.gov These custom-synthesized tracers are instrumental in metabolic pathway studies, allowing for the direct tracking of a hormone's fate in vivo or in vitro.
Furthermore, innovative strategies are emerging that use isotope labeling to study the maturation and processing of peptide hormones. Many hormones are synthesized as larger precursor proteins that require proteolytic cleavage to become active. nih.gov By creating isotope-labeled synthetic peptides derived from these precursors, researchers can use mass spectrometry to directly compare cleavage efficiency and understand how post-translational modifications influence this critical activation step. nih.gov
| Isotope | Common Labeled Amino Acids | Primary Research Application |
|---|---|---|
| Deuterium (²H or D) | Alanine, Leucine, Glycine | Internal standards for MS, NMR studies, metabolic tracing. jpt.com |
| Carbon-13 (¹³C) | Arginine, Lysine (B10760008), Phenylalanine | Quantitative proteomics (AQUA), tracing carbon backbones in metabolism. biosyn.com |
| Nitrogen-15 (¹⁵N) | Leucine, Lysine, Alanine | Quantitative proteomics, studying protein turnover and nitrogen metabolism. biosyn.comcreative-peptides.com |
Integration of Glucagon-d9 Tracing with Multi-Omics Approaches in Metabolic Research
The era of systems biology demands an integrated approach to understanding complex diseases. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of a biological state. mdpi.comnih.gov In this context, Glucagon-d9 Trifluoroacetate (B77799) is a critical tool for ensuring the accuracy of the proteomics and metabolomics data layers.
In quantitative proteomics, stable isotope-labeled peptides serve as ideal internal standards. creative-peptides.commolchanges.com By adding a known quantity of Glucagon-d9 to a biological sample, researchers can precisely measure the absolute concentration of endogenous glucagon, correcting for variations in sample preparation and mass spectrometer performance. creative-peptides.com This accuracy is paramount in multi-omics studies of metabolic diseases like type 2 diabetes, where subtle changes in hormone levels can have significant physiological consequences. nih.govfrontiersin.org
Beyond its role as a standard, deuterated tracers are enabling new forms of metabolic analysis. Deuterium metabolic imaging (DMI) is an emerging MRI-based technique that uses deuterated molecules, such as labeled glucose, to visualize and quantify metabolic pathways non-invasively in vivo. nih.govnih.gov This concept can be extended to deuterated peptides. The integration of Glucagon-d9 tracing could allow researchers to follow the hormone's distribution, receptor binding, and degradation across different tissues, linking these dynamics directly to changes observed in the transcriptome or metabolome of those tissues.
| Omics Field | Role of Glucagon-d9 Tracing | Research Insight |
|---|---|---|
| Proteomics | Absolute quantification of glucagon protein levels as an internal standard. creative-peptides.com | Accurate measurement of hormone dysregulation in disease states. |
| Metabolomics | Tracing the metabolic fate of glucagon and its breakdown products. | Understanding hormone clearance rates and identifying novel peptide metabolites. |
| Transcriptomics | Correlating precise glucagon levels with gene expression changes in target tissues. | Identifying gene networks that are regulated by glucagon signaling. |
| Integrated Systems Biology | Providing a quantitative anchor point for multi-omics data models. mdpi.com | Building more accurate and predictive models of metabolic diseases. |
Advancements in In Vitro and Ex Vivo Model Systems for Metabolic Interrogation
In vitro (cell-based) and ex vivo (tissue-based) models are essential for dissecting the specific mechanisms of hormone action. The use of deuterated peptides in these systems enhances the quality and depth of the data obtained. For example, studies using ex vivo perfused rat livers or perifused rat hepatocytes have been instrumental in demonstrating how glucagon stimulates glucose production. glpbio.com Incorporating Glucagon-d9 into these models would enable researchers to meticulously track the hormone’s interaction with liver cells and its subsequent metabolic breakdown in a controlled environment.
Advanced in vitro models are also being developed to probe peptide metabolism. Systems using human liver microsomes, S9 fractions, or plasma can simulate the metabolic processes that occur in the body. wada-ama.org By incubating Glucagon-d9 in these systems, scientists can identify the specific enzymes responsible for its degradation and characterize the resulting metabolite fragments. This information is crucial for understanding the hormone's biological half-life and duration of action.
Computational Modeling and Simulation of Deuterated Peptide Behavior and Interactions
Computational modeling provides a powerful lens through which to interpret experimental data and explore molecular interactions at an atomic level. Data derived from deuterated peptides are increasingly being used to guide and validate these simulations.
A key technique is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), which measures the rate at which backbone amide hydrogens in a protein exchange with deuterium in the solvent. acs.org This exchange rate provides information about the protein's structure and dynamics. Computational methods are used to translate this peptide-level HDX data into residue-level information about protein conformation. researchgate.net
Molecular dynamics (MD) simulations can be combined with HDX-MS data to generate highly accurate models of peptide behavior. acs.org For example, experimental HDX data can be used as constraints to refine computational models of how glucagon binds to its receptor, revealing the specific conformational changes that initiate the signaling cascade. acs.orgmdpi.com By simulating the behavior of deuterated glucagon, researchers can predict how its structure fluctuates, how it interacts with membranes, and the thermodynamics of its binding to target proteins, providing insights that are difficult to obtain through experiments alone. acs.orgnih.gov
| Computational Method | Application with Deuterated Peptides | Scientific Goal |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Simulating the conformational dynamics of Glucagon-d9 in solution or when bound to its receptor. acs.org | Understanding the structural basis of hormone function and flexibility. |
| Protein-Peptide Docking | Using HDX-MS data as restraints to predict the binding pose of glucagon to its receptor. acs.org | Identifying key amino acid interactions for drug design. |
| Free-Energy Calculations | Calculating the binding affinity of glucagon variants to their receptors. mdpi.com | Predicting how mutations or modifications affect hormone activity. |
| HDX Data Analysis Algorithms | Deconvoluting peptide-level exchange data to infer residue-level dynamics. researchgate.net | Increasing the resolution of experimental HDX-MS studies. |
Q & A
Q. What is the role of Glucagon-d9 Trifluoroacetate as an internal standard in quantitative peptide analysis, and what methodological considerations ensure its accuracy?
this compound is a deuterated internal standard used to quantify native glucagon via mass spectrometry (MS). The nine deuterium atoms reduce isotopic interference while preserving chromatographic behavior, enabling precise correction for matrix effects. Researchers must validate purity (>95%) using reversed-phase HPLC and confirm the absence of unlabeled glucagon via high-resolution MS. Trifluoroacetate (TFA) counterions may suppress ionization, necessitating mobile phase optimization (e.g., formic acid additives) to mitigate signal suppression .
Q. How can researchers determine the exact peptide content in this compound preparations, considering the presence of counterions?
Peptide content is determined through amino acid analysis (AAA) after acid hydrolysis, quantifying amino acid ratios against theoretical values. Ion chromatography (e.g., AS-11 HC column) measures TFA counterion levels to calculate peptide-to-TFA stoichiometry. Cross-validation with quantitative NMR (using DSS as an internal standard) ensures accuracy, addressing batch variability in salt content critical for experimental normalization .
Q. What analytical techniques are recommended for characterizing the stability of this compound under various storage conditions?
Stability studies employ (1) reversed-phase UPLC (UV detection at 214 nm) to monitor peptide degradation and (2) ion chromatography to track TFA dissociation. Stress testing (e.g., 40°C/75% RH for 4 weeks) alongside controls identifies degradation pathways. Mass spectrometry detects deamidation (+1 Da shifts) and oxidation. Long-term stability requires real-time studies at -80°C with periodic sampling, analyzed via first-order kinetics models .
Advanced Research Questions
Q. How should researchers address discrepancies in glucagon recovery rates when using this compound across different biological matrices?
Matrix effects (ion suppression/enhancement) are evaluated via post-column infusion studies. Calibration curves in representative matrices (plasma, tissue homogenates) must parallel solvent-based standards. Deviations >15% necessitate matrix-matched calibration or standard addition. TFA interactions are assessed by comparing recovery rates before/after TFA removal (solid-phase extraction). Orthogonal validation via immunoaffinity LC-MS/MS resolves method-specific biases .
Q. What experimental strategies mitigate the interference of trifluoroacetate counterions in cellular assays involving Glucagon-d9?
TFA is removed via dialysis (10 kDa MWCO membranes) against ammonium acetate buffer (pH 4.5) or lyophilization followed by TFA-free reconstitution. Confirm elimination via ion chromatography (detection limit ≤0.05 μg/mL). For TFA-sensitive assays (e.g., calcium signaling), include vehicle controls with equivalent TFA concentrations. Alternative counterions (e.g., acetate) may be synthesized via ion-exchange chromatography, though solubility profiles may change .
Q. What are the implications of trifluoroacetate's environmental persistence for laboratory waste management when using this compound?
TFA persists in aquatic systems (half-life >10 years). Neutralize waste streams by adjusting pH >10 with NaOH to hydrolyze TFA into fluoroform (CHF3; requires fume hood containment). Alternatively, use certified incineration (>1100°C). Document disposal per REACH regulations and monitor effluent TFA levels via ion chromatography to ensure compliance with environmental guidelines .
Q. How can isotopic scrambling be detected and minimized during the use of this compound in long-term metabolic tracing studies?
Deuterium retention is monitored via high-resolution MS isotopic envelope analysis. Scrambling (m/z shifts >0.02 Da) is minimized by storing samples at -80°C under argon, avoiding freeze-thaw cycles, and adding protease inhibitors (e.g., AEBSF) to buffers. In vivo studies require LC-HRMS/MS parallel reaction monitoring (PRM) of tissue-specific peptides to validate deuterium retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
